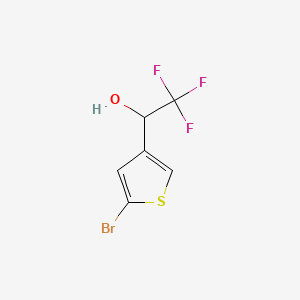

1-(5-Bromothiophen-3-yl)-2,2,2-trifluoroethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-(5-Bromothiophen-3-yl)ethanone” is a research chemical with the CAS Number: 59227-67-7 . It has a molecular weight of 205.08 and its IUPAC name is 1-(5-bromo-3-thienyl)ethanone . It is a solid substance stored at -20°C, away from moisture .

Molecular Structure Analysis

The InChI code for “1-(5-Bromothiophen-3-yl)ethanone” is 1S/C6H5BrOS/c1-4(8)5-2-6(7)9-3-5/h2-3H,1H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis

The boiling point of “1-(5-Bromothiophen-3-yl)ethanone” is 130-135°C at 13 mmHg and its melting point is 63-64°C . The predicted density is 1.619±0.06 g/cm3 .Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 1-(5-Bromothiophen-3-yl)-2,2,2-trifluoroethanol is the Nicotinic acid receptor (HCAR2) . This receptor acts as a high affinity receptor for both nicotinic acid (also known as niacin) and (D)-beta-hydroxybutyrate .

Mode of Action

1-(5-Bromothiophen-3-yl)-2,2,2-trifluoroethanol interacts with its target, the Nicotinic acid receptor, and mediates increased adiponectin secretion and decreased lipolysis through G (i)-protein-mediated inhibition of adenylyl cyclase . This pharmacological effect requires nicotinic acid doses that are much higher than those provided by a normal diet .

Biochemical Pathways

The compound affects the pathway involving the Nicotinic acid receptor and G (i)-protein-mediated inhibition of adenylyl cyclase . The activation of this receptor by nicotinic acid results in reduced cAMP levels which may affect the activity of cAMP-dependent protein kinase A and phosphorylation of target proteins .

Pharmacokinetics

The compound’s interaction with the nicotinic acid receptor suggests that it may have good bioavailability .

Result of Action

The molecular and cellular effects of 1-(5-Bromothiophen-3-yl)-2,2,2-trifluoroethanol’s action include increased adiponectin secretion and decreased lipolysis . This can lead to changes in energy metabolism and potentially impact conditions like obesity and diabetes .

Propriétés

IUPAC Name |

1-(5-bromothiophen-3-yl)-2,2,2-trifluoroethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF3OS/c7-4-1-3(2-12-4)5(11)6(8,9)10/h1-2,5,11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKSAEYDVMSZQKK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1C(C(F)(F)F)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40736831 |

Source

|

| Record name | 1-(5-Bromothiophen-3-yl)-2,2,2-trifluoroethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40736831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Bromothiophen-3-yl)-2,2,2-trifluoroethanol | |

CAS RN |

1314894-44-4 |

Source

|

| Record name | 1-(5-Bromothiophen-3-yl)-2,2,2-trifluoroethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40736831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B572355.png)

![1H-Pyrazolo[3,4-b]pyridin-5-ol](/img/structure/B572370.png)